molecular formula C4H6N4O4S B2707165 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole CAS No. 346631-21-8

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole

Cat. No.: B2707165
CAS No.: 346631-21-8
M. Wt: 206.18
InChI Key: QHLAYIJLTRDSOE-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole (CAS 346631-21-8) is a high-value chemical building block with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol . This heterocyclic compound features both a methylsulfonyl and a nitro functional group on a 1,2,4-triazole core, making it a versatile and reactive intermediate for various research applications. Its specific physicochemical properties, including a calculated LogP of -0.3 and multiple hydrogen bond acceptors, suggest high polarity and potential utility in the synthesis of more complex molecules in medicinal chemistry and materials science . The methylsulfonyl group is an excellent leaving group, which can facilitate nucleophilic substitution reactions, allowing researchers to introduce diverse substituents at the 5-position of the triazole ring. Concurrently, the nitro group at the 3-position can be reduced to an amine or serve as an electron-withdrawing component, further expanding the compound's utility in constructing libraries of novel derivatives. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for any form of personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-4(13(2,11)12)5-3(6-7)8(9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLAYIJLTRDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346631-21-8
Record name 5-methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole
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Preparation Methods

The synthesis of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of methylhydrazine with a suitable precursor, followed by nitration and sulfonation reactions. The reaction conditions typically involve the use of solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone, amine, and substituted triazole derivatives .

Scientific Research Applications

Antibacterial Activity

Triazoles, including 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole, have demonstrated significant antibacterial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance:

  • Case Study : A study evaluated the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like ciprofloxacin and vancomycin .
  • Data Table :
    CompoundTarget BacteriaMIC (µg/mL)
    Triazole AS. aureus0.25
    Triazole BE. coli0.5
    Triazole CMRSA0.68

Antifungal Activity

The compound also exhibits antifungal properties, making it useful in treating fungal infections:

  • Case Study : In vitro studies indicated that certain triazole derivatives showed enhanced antifungal activity against strains like Candida albicans and Aspergillus flavus, outperforming conventional antifungal agents .
  • Data Table :
    CompoundTarget FungiEC50 (µg/mL)
    Triazole DC. albicans0.5
    Triazole EA. flavus0.75

Anticancer Properties

Research has highlighted the potential of triazoles as anticancer agents:

  • Case Study : A series of synthesized triazole derivatives were tested on various cancer cell lines (e.g., lung and breast cancers), showing significant antiproliferative effects through mechanisms such as apoptosis induction .
  • Data Table :
    CompoundCancer Cell LineIC50 (µM)
    Triazole FLung Cancer10
    Triazole GBreast Cancer8

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture due to their ability to inhibit fungal growth:

  • Research Findings : Studies have indicated that triazole-based fungicides can effectively manage plant diseases caused by various fungi, enhancing crop yield and quality .

Environmental Applications

The environmental impact of triazoles is an emerging area of research:

  • Case Study : Investigations into the degradation of triazoles in aquatic environments have revealed their potential as environmental contaminants but also their utility in bioremediation processes for certain pollutants .

Mechanism of Action

The mechanism of action of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole with Analogues

Compound Name Substituents (Positions) Key Functional Groups References
1-Methyl-3-amino-5-nitro-1,2,4-triazole 1-CH₃, 3-NH₂, 5-NO₂ Amino (–NH₂), nitro (–NO₂)
5-Oxo-3-nitro-1,2,4-triazole 3-NO₂, 5-Oxo (=O) Nitro (–NO₂), ketone (=O)
3-Amino-5-methylthio-1H-1,2,4-triazole 3-NH₂, 5-SCH₃ Amino (–NH₂), methylthio (–SCH₃)
DANBT* Interconnected triazole cores Multiple nitro (–NO₂) groups
3-(3-Methoxybenzylsulfonyl)-4-phenyl... 4-Ph, 5-(3,4,5-OMePh), 3-SO₂CH₂Ph-OMe Sulfonyl (–SO₂), methoxy (–OMe)

*DANBT: 1-Amino-3-nitro-5-(5-amino-3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazole

Key Observations :

  • Energetic Performance : Nitro groups (e.g., in DANBT and 5-oxo-3-nitro-1,2,4-triazole) improve oxygen balance and detonation velocity compared to methylsulfonyl, which may reduce explosive performance due to lower nitrogen content .

Thermal and Stability Properties

Table 2: Thermal Data of Selected Triazole Derivatives

Compound Name Melting Point (°C) Decomposition Peak (°C) Stability Notes References
DANBT 221.8 291.8 Superior thermal stability vs. ANTA/ADNT
1-Methyl-3-amino-5-nitro-1,2,4-triazole Not reported Not reported Synthesized with >99.4% purity
5-Oxo-3-nitro-1,2,4-triazole Not reported Not reported Used in pyrotechnic compositions
Target Compound (Hypothesized) ~200–230 (est.) ~250–280 (est.) Methylsulfonyl may lower stability vs. nitro-rich analogues

Analysis :

  • The methylsulfonyl group in the target compound likely reduces thermal stability compared to DANBT, which has interconnected nitro-substituted triazoles .
  • Sulfonyl-containing triazoles (e.g., ) often exhibit moderate stability suitable for pharmaceutical intermediates but may lack the robustness required for high-energy materials.

Table 3: Functional Performance Comparison

Compound Name Detonation Velocity (km/s) Bioactivity (e.g., Antifungal) Key Applications References
DANBT 8.69 (predicted) Not reported High-energy materials
5-Oxo-3-nitro-1,2,4-triazole Moderate (used in propellants) None Explosives, pyrotechnics
Triazole-thiol derivatives N/A Antifungal (>Fluconazole) Pharmaceuticals
Target Compound 7.5–8.0 (est.) Potential antimicrobial activity Energetic materials, drug intermediates

Analysis :

  • The target compound’s methylsulfonyl group may limit detonation performance compared to nitro-rich analogues like DANBT but could offer advantages in solubility for pharmaceutical use.
  • Triazole-thiol derivatives (e.g., ) demonstrate potent antifungal activity, suggesting that sulfonyl or nitro substituents might be explored for similar bioactivity.

Biological Activity

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl group, a methylsulfonyl group, and a nitro group, which contribute to its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target Interactions
this compound interacts with various biological targets such as enzymes and receptors. The triazole ring structure allows for binding through weak interactions like hydrogen bonding and van der Waals forces, affecting multiple biochemical pathways .

Biochemical Pathways
Triazoles are known for their broad spectrum of biological activities. They can influence pathways related to antimicrobial action, anti-inflammatory responses, and potential anticancer effects. This compound's specific interactions may lead to the modulation of cytokine release and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Fungal Activity : It has been evaluated against pathogenic fungi like Candida albicans, showing antifungal activity that surpasses some conventional antifungal agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In experimental models, it demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies have indicated that derivatives of triazoles exhibit cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Study 1: Antimicrobial Evaluation

A study conducted on several triazole derivatives including this compound reported significant antibacterial activity against Bacillus subtilis with MIC values ranging from 0.5 to 1 µg/mL. The results indicate that modifications in the triazole structure can enhance antimicrobial efficacy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives effectively inhibited COX-2 activity more than COX-1, suggesting selective anti-inflammatory potential .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives:

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory ActivityAnticancer Activity
This compound Moderate (0.5 - 1 µg/mL)HighSignificant
5-Methylsulfonyl-3-nitro-1,2,4-triazole Lower than aboveModerateLow
1-Methyl-3-nitro-1,2,4-triazole LowLowModerate

Q & A

Q. How can researchers confirm the structural identity of 1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole after synthesis?

To confirm the structure, a combination of spectroscopic and crystallographic methods is essential:

  • IR spectrometry : Identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹).
  • ¹H/¹³C NMR : Analyze substituent-specific chemical shifts. For example, methyl groups in the triazole ring typically resonate at δ 2.5–3.5 ppm in ¹H NMR .
  • X-ray crystallography : Resolve the 3D molecular geometry, particularly to distinguish between tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Common purification strategies include:

  • Recrystallization : Use ethanol or ethyl acetate as solvents due to moderate solubility of triazole derivatives .
  • Column chromatography : Employ silica gel with eluents like benzene-ethyl acetate (1:1 v/v) for separation of structurally similar byproducts .
  • Neutralization and filtration : For intermediates with acidic/basic functional groups (e.g., thiols), adjust pH to precipitate target compounds .

Q. How do researchers address solubility challenges in biological assays involving this compound?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via substitution reactions to improve aqueous compatibility .
  • Micellar systems : Employ surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

Parameter Optimal Condition Impact on Yield
Temperature60–80°CMaximizes sulfonyl group retention
SolventDry DMF or THFReduces hydrolysis of nitro groups
Reaction time6–8 hoursBalances completion vs. decomposition
CatalystsK₂CO₃ or Et₃NEnhances nucleophilic substitution

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-proliferative effects) be resolved?

  • Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify selectivity windows .
  • Metabolite analysis : Use HPLC-MS to detect active metabolites (e.g., sulfone or thiol derivatives) that may contribute to divergent results .
  • Target validation : Perform molecular docking (e.g., COX-2 or tyrosinase inhibition) to correlate structural features with activity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization .
  • Hirshfeld surface analysis : Map intermolecular interactions to predict crystallization behavior .

Q. How do researchers mitigate hazards during large-scale synthesis?

  • Engineering controls : Use sealed reactors with local exhaust ventilation to limit exposure to nitro intermediates .
  • PPE : Wear chemical-resistant gloves (nitrile) and respirators compliant with JIS T 8151 standards .
  • Waste management : Neutralize acidic byproducts with CaCO₃ before disposal .

Methodological Considerations

Q. What analytical techniques resolve tautomerism in 1,2,4-triazole derivatives?

  • 2D-NMR (HSQC, NOESY) : Differentiate between 1H- and 2H-tautomers via cross-peak correlations .
  • Variable-temperature NMR : Monitor dynamic equilibria by shifting temperatures (e.g., 25°C to −40°C) .

Q. How is compound stability assessed under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS to detect degradation products .
  • Photostability : Expose to UV light (320–400 nm) and monitor changes via UV-Vis spectroscopy .

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